molecular formula C13H20N2O B3029467 2-(1-Benzylpiperazin-2-yl)ethanol CAS No. 675589-80-7

2-(1-Benzylpiperazin-2-yl)ethanol

Cat. No. B3029467
M. Wt: 220.31
InChI Key: TZGZJNYRHVQXOG-UHFFFAOYSA-N
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Patent
US07365075B2

Procedure details

2-[1-Benzyl-4-(1-pyridin-4-yl-cyclopropylmethyl)-piperazin-2-yl]-ethanol. A 250 mL flask was charged with the product obtained above (1.34 mmol, 1.0 equiv.), 2-(1-benzyl-piperazin-2-yl)-ethanol (1.18 g, 5.36 mmol, 4.0 equiv.), and 10 mL acetonitrile. The flask was equipped with a reflux condenser, and then placed into a preheated 100° C. bath. After stirring for 24 h, the solution was diluted with CH2Cl2 and saturated NaHCO3, extracted (2×10% MeOH/CH2Cl2), dried (Na2SO4) and concentrated under reduced pressure. Purification by flash chromatography (SiO2, 3% MeOH/CH2Cl2) provided 310 mg of the product as a yellow oil (0.88 mmol).
Quantity
10 mL
Type
solvent
Reaction Step One
Name
2-[1-Benzyl-4-(1-pyridin-4-yl-cyclopropylmethyl)-piperazin-2-yl]-ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][N:11](CC2(C3C=CN=CC=3)CC2)[CH2:10][CH:9]1[CH2:24][CH2:25][OH:26])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(#N)C>[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH:9]1[CH2:24][CH2:25][OH:26])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
2-[1-Benzyl-4-(1-pyridin-4-yl-cyclopropylmethyl)-piperazin-2-yl]-ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)CC1(CC1)C1=CC=NC=C1)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 250 mL flask was charged with the product

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CNCC1)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.36 mmol
AMOUNT: MASS 1.18 g
AMOUNT: EQUIVALENTS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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